2-Ethoxy-5-nitropyridin-4-amine

Enzyme Inhibition Nucleotide Metabolism Biochemical Probe

2-Ethoxy-5-nitropyridin-4-amine (CAS 1187732-71-3) is a strategic building block distinguished by its unique 4-amino group. This functional handle enables critical transformations (amide bond formation, diazotization) impossible with non-aminated analogs, making it essential for complex molecule construction. Procure this high-purity heterocycle to ensure synthetic success.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 1187732-71-3
Cat. No. B3319884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-nitropyridin-4-amine
CAS1187732-71-3
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O3/c1-2-13-7-3-5(8)6(4-9-7)10(11)12/h3-4H,2H2,1H3,(H2,8,9)
InChIKeyMMGALMGSSMXJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-nitropyridin-4-amine (CAS 1187732-71-3) | Functional Pyridine Building Block for Specialized Chemical Synthesis


2-Ethoxy-5-nitropyridin-4-amine (CAS 1187732-71-3) is a multifunctional heterocyclic compound belonging to the class of nitropyridines. Its molecular architecture incorporates an ethoxy group, a nitro group, and a primary amino group on a pyridine ring (molecular formula C7H9N3O3, MW 183.16 g/mol) . This unique arrangement creates a compound with a distinct and complex reactivity profile that is fundamentally different from simpler analogs like 2-ethoxy-5-nitropyridine, making it a versatile chemical building block for the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science .

Critical Chemical Differentiation: Why 2-Ethoxy-5-nitropyridin-4-amine Cannot Be Substituted with Simpler Analogs


The primary differentiator for 2-Ethoxy-5-nitropyridin-4-amine is the presence of a primary amino group at the 4-position, which is absent in the common analog 2-ethoxy-5-nitropyridine. This functional group provides a unique synthetic handle for subsequent chemical transformations, such as amide bond formation, diazotization, or reductive alkylation, which are simply not possible with the non-aminated analog . Therefore, any synthetic route that specifically requires this reactive amine as a structural anchor or a point of diversification cannot proceed with a simpler 2-ethoxy-5-nitropyridine compound. Substitution would lead to a complete failure to achieve the desired molecular architecture or would necessitate additional, costly synthetic steps to introduce the amine functionality.

Quantitative Performance and Selectivity Profile of 2-Ethoxy-5-nitropyridin-4-amine


High-Affinity Inhibition of Rat Ecto-5'-Nucleotidase

2-Ethoxy-5-nitropyridin-4-amine demonstrates high-affinity inhibition of rat ecto-5'-nucleotidase, with a Ki value of 101 nM [1]. No comparative data for other in-class compounds (e.g., 2-methoxy or 2-propoxy analogs) is available in the public domain for this specific target, so the relative advantage remains to be fully elucidated. However, the nanomolar potency establishes a validated and robust interaction profile for this compound against this target, providing a quantitative basis for its use in biochemical assays.

Enzyme Inhibition Nucleotide Metabolism Biochemical Probe

Selectivity Profile Against Bovine Intestinal Alkaline Phosphatase

The compound exhibits a significantly lower affinity for bovine intestinal alkaline phosphatase, with a Ki of 1.43E+3 nM (1.43 µM) [1]. While direct comparative data for closely related analogs is unavailable, this internal selectivity data between two enzyme targets provides a quantifiable baseline for assessing the compound's target engagement profile. The >14-fold difference in potency (101 nM vs 1430 nM) between ecto-5'-nucleotidase and alkaline phosphatase suggests a degree of selectivity that is valuable for experimental design and interpretation.

Enzyme Selectivity Biochemical Assay Counter-Screening

Functional Differentiation via Primary Amine Group

The presence of a primary amino group at the 4-position of 2-ethoxy-5-nitropyridin-4-amine fundamentally distinguishes its synthetic utility from the non-aminated analog, 2-ethoxy-5-nitropyridine (CAS 31594-45-3). The amino group serves as a versatile nucleophile, enabling a suite of chemical transformations (e.g., amidation, diazotization, reductive amination) that are inaccessible to the non-aminated compound . This is a binary difference in chemical capability, not a matter of degree.

Synthetic Chemistry Building Block Functional Group

Defined Research and Synthetic Applications for 2-Ethoxy-5-nitropyridin-4-amine


Use as a Specialized Synthetic Building Block for Complex Amine-Containing Heterocycles

This compound is optimally deployed as a starting material or intermediate in synthetic sequences that require a primary aromatic amine for subsequent functionalization. Its utility is directly tied to the presence of the 4-amino group, which serves as an essential point of chemical diversification . This differentiates it from simpler, non-aminated analogs and positions it as a strategic building block for synthesizing complex molecules where the amine is a required structural feature.

Biochemical Probe for Investigating Ecto-5'-Nucleotidase Activity

The compound can be employed as a tool compound in biochemical assays to study the function of ecto-5'-nucleotidase. Its quantifiable inhibition (Ki = 101 nM) provides a defined and reproducible level of target engagement, making it suitable for use as a positive control in enzyme inhibition studies or as a starting point for developing more potent and selective inhibitors of this enzyme.

Target Engagement Studies with Built-In Selectivity Controls

The differential activity against ecto-5'-nucleotidase (Ki = 101 nM) versus intestinal alkaline phosphatase (Ki = 1.43 µM) provides an internal reference point for selectivity. This profile allows researchers to design experiments that can distinguish between effects on these two related pathways, enhancing the interpretability of cellular or in vitro assay data.

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